molecular formula C12H14O4 B3047107 3-Hydroxy-1-(4-methoxyphenyl)cyclobutanecarboxylic Acid CAS No. 1353636-86-8

3-Hydroxy-1-(4-methoxyphenyl)cyclobutanecarboxylic Acid

Cat. No.: B3047107
CAS No.: 1353636-86-8
M. Wt: 222.24
InChI Key: LFTFNYUHJMESTD-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(4-methoxyphenyl)cyclobutanecarboxylic acid is a chemical compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol It is characterized by a cyclobutane ring substituted with a hydroxy group, a methoxyphenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(4-methoxyphenyl)cyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with a suitable cyclobutane derivative in the presence of a base, followed by oxidation to introduce the hydroxy and carboxylic acid groups . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(4-methoxyphenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(4-methoxyphenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The methoxyphenyl group may interact with hydrophobic pockets in proteins, affecting their function . These interactions can modulate various cellular processes, including signal transduction, gene expression, and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-1-(4-methoxyphenyl)cyclobutanecarboxylic acid is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups on the phenyl ring enhances its reactivity and potential for forming diverse derivatives .

Properties

IUPAC Name

3-hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-16-10-4-2-8(3-5-10)12(11(14)15)6-9(13)7-12/h2-5,9,13H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTFNYUHJMESTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CC(C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301191926
Record name Cyclobutanecarboxylic acid, 3-hydroxy-1-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353636-86-8
Record name Cyclobutanecarboxylic acid, 3-hydroxy-1-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353636-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 3-hydroxy-1-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-1-(4-methoxyphenyl)cyclobutanecarboxylic Acid
Reactant of Route 2
3-Hydroxy-1-(4-methoxyphenyl)cyclobutanecarboxylic Acid
Reactant of Route 3
Reactant of Route 3
3-Hydroxy-1-(4-methoxyphenyl)cyclobutanecarboxylic Acid
Reactant of Route 4
3-Hydroxy-1-(4-methoxyphenyl)cyclobutanecarboxylic Acid
Reactant of Route 5
3-Hydroxy-1-(4-methoxyphenyl)cyclobutanecarboxylic Acid
Reactant of Route 6
3-Hydroxy-1-(4-methoxyphenyl)cyclobutanecarboxylic Acid

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